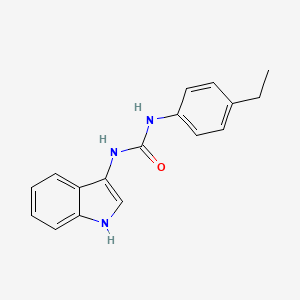

1-(4-ethylphenyl)-3-(1H-indol-3-yl)urea

Übersicht

Beschreibung

H-151 ist ein potenter, selektiver und kovalenter Antagonist des Stimulators von Interferon-Genen (STING). Es ist ein synthetisches Indolderivat, das seine inhibitorische Wirkung durch die kovalente Bindung an den transmembranen Cysteinrest an Position 91 von STING ausübt. Diese Verbindung hat sowohl in vitro als auch in vivo eine signifikante inhibitorische Aktivität gezeigt, was sie zu einem wertvollen Werkzeug für die Forschung in Immunologie und Entzündung macht .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

H-151 wird durch eine Reihe von chemischen Reaktionen mit Indolderivaten synthetisiert. Der Syntheseweg umfasst typischerweise die Bildung des Indolkernes, gefolgt von der Funktionalisierung an bestimmten Positionen, um die notwendigen Substituenten einzuführen. Die Reaktionsbedingungen umfassen oft die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsverfahren

Obwohl detaillierte industrielle Produktionsverfahren für H-151 nicht allgemein veröffentlicht werden, wird die Verbindung in Forschungsqualität von mehreren Chemielieferanten hergestellt. Der Produktionsprozess beinhaltet strenge Qualitätskontrollmaßnahmen, um die Reinheit und Stabilität der Verbindung zu gewährleisten. Die Verbindung wird typischerweise bei -20°C gelagert, um ihre Integrität im Laufe der Zeit zu erhalten .

Chemische Reaktionsanalyse

Arten von Reaktionen

H-151 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Kovalente Bindung: H-151 bindet kovalent an den Cysteinrest an Position 91 von STING, wodurch dessen Palmitoylierung und Clusterbildung gehemmt werden.

Hemmung der Phosphorylierung: H-151 reduziert die Phosphorylierung von TANK-bindender Kinase 1 (TBK1), einem wichtigen Schritt im STING-Signalweg.

Häufige Reagenzien und Bedingungen

Die Reaktionen mit H-151 verwenden typischerweise organische Lösungsmittel wie Dimethylsulfoxid (DMSO) und Ethanol. Sonifizierung wird oft empfohlen, um eine vollständige Auflösung der Verbindung zu gewährleisten. Die Reaktionen werden unter kontrollierten Bedingungen durchgeführt, um die Aktivität und Selektivität der Verbindung zu erhalten .

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das aus der Reaktion von H-151 mit STING gebildet wird, ist ein kovalenter Komplex, der die Aktivität von STING hemmt. Diese Hemmung führt zu einer Reduktion der Produktion von pro-inflammatorischen Zytokinen und Typ-I-Interferonen .

Analyse Chemischer Reaktionen

Types of Reactions

H-151 undergoes several types of chemical reactions, including:

Covalent Binding: H-151 covalently binds to the cysteine residue at position 91 of STING, inhibiting its palmitoylation and clustering.

Inhibition of Phosphorylation: H-151 reduces the phosphorylation of TANK-binding kinase 1 (TBK1), a key step in the STING signaling pathway.

Common Reagents and Conditions

The reactions involving H-151 typically use organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. Sonication is often recommended to ensure complete dissolution of the compound. The reactions are carried out under controlled conditions to maintain the compound’s activity and selectivity .

Major Products Formed

The primary product formed from the reaction of H-151 with STING is a covalent complex that inhibits STING’s activity. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and type I interferons .

Wissenschaftliche Forschungsanwendungen

H-151 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Krebsforschung: Die Verbindung wird auf ihr Potenzial untersucht, das Tumorwachstum durch Modulation der Immunantwort zu hemmen.

Neuroinflammation: H-151 wird verwendet, um die Rolle des STING-Signalwegs bei neuroinflammatorischen Erkrankungen zu untersuchen.

Wirkmechanismus

H-151 übt seine Wirkungen aus, indem es kovalent an den Cysteinrest an Position 91 von STING bindet. Diese Bindung hemmt die Palmitoylierung und Clusterbildung von STING, die wichtige Schritte für seine Aktivierung sind. Durch die Blockierung dieser Schritte reduziert H-151 effektiv die Phosphorylierung von TBK1 und die anschließende Produktion von pro-inflammatorischen Zytokinen und Typ-I-Interferonen. Dieser Mechanismus macht H-151 zu einem wertvollen Werkzeug für die Untersuchung des STING-Signalwegs und seiner Rolle bei verschiedenen Krankheiten .

Wirkmechanismus

H-151 exerts its effects by covalently binding to the cysteine residue at position 91 of STING. This binding inhibits the palmitoylation and clustering of STING, which are essential steps for its activation. By blocking these steps, H-151 effectively reduces the phosphorylation of TBK1 and the subsequent production of pro-inflammatory cytokines and type I interferons. This mechanism makes H-151 a valuable tool for studying the STING pathway and its role in various diseases .

Vergleich Mit ähnlichen Verbindungen

H-151 ist einzigartig in seiner hohen Potenz und Selektivität als STING-Antagonist. Ähnliche Verbindungen umfassen:

C-170: Ein weiterer STING-Inhibitor, der die Palmitoylierungsstelle angreift.

C-178: Eine Verbindung, die STING durch Bindung an dessen Palmitoylierungsstelle hemmt.

NO2-FAs: Nitro-Fettsäuren, die STING durch Modifizierung seiner Palmitoylierungsstelle hemmen.

Im Vergleich zu diesen Verbindungen hat H-151 eine überlegene Wirksamkeit bei der Hemmung von sowohl humanem als auch murinem STING gezeigt, was es zu einer bevorzugten Wahl für Forschungsanwendungen macht .

Eigenschaften

IUPAC Name |

1-(4-ethylphenyl)-3-(1H-indol-3-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-2-12-7-9-13(10-8-12)19-17(21)20-16-11-18-15-6-4-3-5-14(15)16/h3-11,18H,2H2,1H3,(H2,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJZDIKVQFMCLBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)NC2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941987-60-6 | |

| Record name | 1-(4-ethylphenyl)-3-(1H-indol-3-yl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.